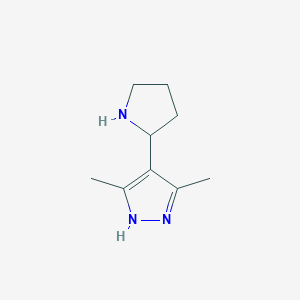

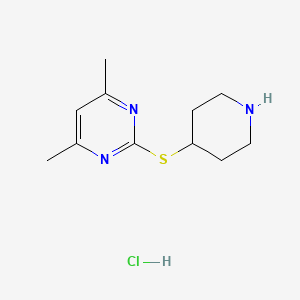

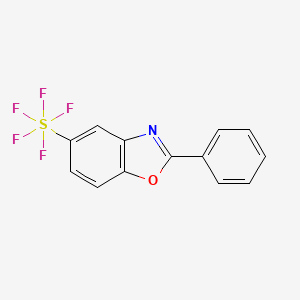

![molecular formula C7H4ClN3OS B1429601 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide CAS No. 1431411-18-5](/img/structure/B1429601.png)

4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide

Übersicht

Beschreibung

4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide is a compound with the molecular weight of 213.65 . It is a solid substance stored under an inert atmosphere at 2-8°C . The IUPAC name for this compound is 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide .

Synthesis Analysis

The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide has been achieved with 1-methyl-pyrrolidin-2-one and N-ethyl-N,N-diisopropylamine at 100°C for 2 hours, yielding a 54% product . Another method involved the use of N-ethyl-N,N-diisopropylamine in acetonitrile at 60°C for 18 hours, which resulted in a 77% yield .Molecular Structure Analysis

The InChI code for 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide is 1S/C7H4ClN3OS/c8-6-5-3(10-2-11-6)1-4(13-5)7(9)12/h1-2H,(H2,9,12) .Chemical Reactions Analysis

Pyrimidines, including 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide is a solid substance stored under an inert atmosphere at 2-8°C . It has a molecular weight of 213.65 . The compound has a high GI absorption and is a CYP1A2 inhibitor .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Facile Synthesis of Derivatives : A method for synthesizing new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 4-chlorothieno[3,2-d]pyrimidine has been developed, highlighting its utility in producing compounds with medicinal and biological activities (Song, 2007).

Novel Synthesis Approaches : New synthetic strategies for 4-chlorothieno[3,2-d]pyrimidine have been described, offering more efficient and safer methods compared to traditional approaches (Dejiao, 2011).

Biological and Medicinal Applications

Antifungal Activities : 4-Chlorothieno[2,3-d]pyrimidines have shown antifungal activity against various fungal strains, indicating their potential as antifungal agents (Konno et al., 1989).

Antimicrobial Properties : Derivatives of 4-chlorothieno[2,3-d]pyrimidines exhibited promising antibacterial and antifungal activities, suggesting their use in treating microbial infections (Kanawade et al., 2013).

Anticancer Potential : Thieno[3,2-d]pyrimidine derivatives containing a piperazine unit, derived from 4-chlorothieno[3,2-d]pyrimidine, were explored as potential anticancer agents, emphasizing their role in cancer therapy (Min, 2012).

Selective Folate Receptor Inhibitors : Some thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors for high-affinity folate receptors, offering a pathway for targeted cancer therapy (Deng et al., 2009).

Wirkmechanismus

Remember, when working with new compounds, always follow appropriate safety protocols and guidelines to ensure safe handling and disposal. The compound “4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide” should be stored in an inert atmosphere at 2-8°C . It’s also important to note that this compound is considered hazardous, with danger statements including H301-H311-H331 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Safety and Hazards

This compound is classified as dangerous with hazard statements H301-H311-H331 . It may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Eigenschaften

IUPAC Name |

4-chlorothieno[3,2-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3OS/c8-6-5-3(10-2-11-6)1-4(13-5)7(9)12/h1-2H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHXFHLQVJRWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1N=CN=C2Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

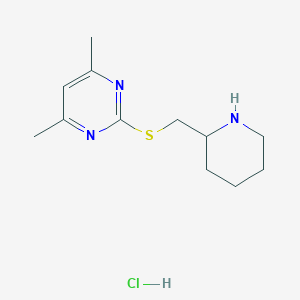

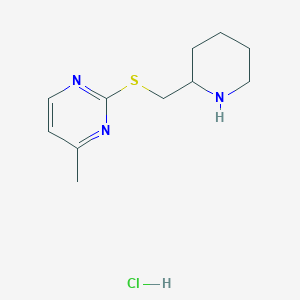

![2-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1429519.png)

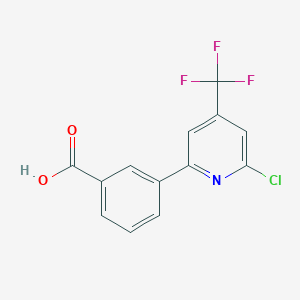

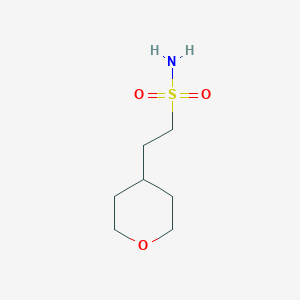

![2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride](/img/structure/B1429520.png)

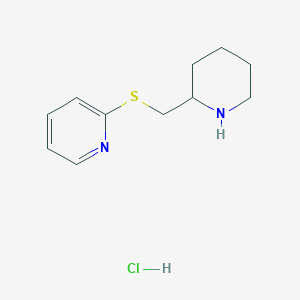

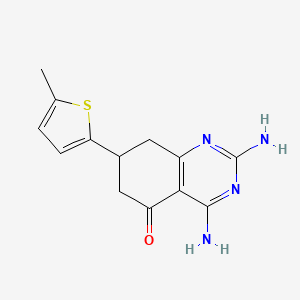

![2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B1429524.png)

![2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1429538.png)